
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid, also known as MPAC, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields of study. MPAC is a heterocyclic compound that contains a pyrrolidine ring, a pyridazine ring, and a carboxylic acid group.
科学研究应用
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta peptides. Additionally, this compound has been found to exhibit antibacterial activity against various strains of bacteria.
作用机制
The mechanism of action of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors or enzymes in the body. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and antibacterial activity, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to exhibit neuroprotective effects by inhibiting the formation of amyloid-beta peptides and reducing neuronal cell death.
实验室实验的优点和局限性
3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the study of the mechanism of action of this compound to better understand how it exerts its effects. Additionally, the use of this compound in combination with other compounds for the treatment of various diseases could be explored further. Finally, the use of this compound in nanotechnology and materials science could also be investigated.
合成方法
The synthesis of 3-Methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid involves a multi-step process that includes the preparation of the pyridazine-4-carboxylic acid, the formation of the pyrrolidine ring, and the introduction of the methyl group. The pyridazine-4-carboxylic acid is first reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with the amine group of pyrrolidine to form the pyrrolidine ring. Finally, the methyl group is introduced through a methylation reaction using methyl iodide and potassium carbonate.
属性
IUPAC Name |
3-methyl-1-(pyridazine-4-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(10(16)17)3-5-14(7-11)9(15)8-2-4-12-13-6-8/h2,4,6H,3,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHNFLTXIDFMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CN=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)



![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)

![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)

![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)


![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)